In-Depth Spectral Analysis of 6-Chlorochroman-4-one: A Technical Guide
In-Depth Spectral Analysis of 6-Chlorochroman-4-one: A Technical Guide
This technical guide provides a detailed analysis of the spectral data for 6-chlorochroman-4-one (CAS No: 37674-72-9), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive examination of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While definitive experimental NMR and IR spectral data are not publicly available, this guide presents a combination of experimental mass spectrometry data and expertly predicted NMR and IR values based on established spectroscopic principles.
Data Presentation
The quantitative spectral data for 6-chlorochroman-4-one are summarized in the tables below. Table 1 presents the predicted ¹H NMR data, Table 2 contains the predicted ¹³C NMR data, Table 3 details the expected Fourier Transform Infrared (FTIR) absorption bands, and Table 4 lists the experimental data from Electron Ionization Mass Spectrometry (EI-MS).
Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)
The predicted ¹H NMR spectrum of 6-chlorochroman-4-one is expected to show four distinct signals corresponding to the seven protons in the molecule.
| Label (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| H-2 | ~ 4.55 | Triplet (t) | 2H | ~ 6.5 | Methylene protons adjacent to the ether oxygen (-O-CH₂-). |
| H-3 | ~ 2.85 | Triplet (t) | 2H | ~ 6.5 | Methylene protons alpha to the carbonyl group (-CH₂-C=O). |
| H-8 | ~ 6.95 | Doublet (d) | 1H | ~ 8.8 | Aromatic proton ortho to the ether oxygen. |
| H-7 | ~ 7.40 | Doublet of Doublets (dd) | 1H | J ≈ 8.8, 2.5 | Aromatic proton meta to the ether oxygen and ortho to the chlorine. |
| H-5 | ~ 7.85 | Doublet (d) | 1H | ~ 2.5 | Aromatic proton ortho to the carbonyl group and meta to the chlorine. |
Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)
The predicted proton-decoupled ¹³C NMR spectrum should display nine signals, corresponding to each unique carbon atom in the molecule.
| Label (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| C-2 | ~ 67.5 | CH₂ | Methylene carbon adjacent to the ether oxygen. |
| C-3 | ~ 37.0 | CH₂ | Methylene carbon alpha to the carbonyl group. |
| C-4 | ~ 191.0 | C | Carbonyl carbon. |
| C-4a | ~ 121.0 | C | Quaternary aromatic carbon adjacent to the carbonyl. |
| C-5 | ~ 129.5 | CH | Aromatic carbon ortho to the carbonyl. |
| C-6 | ~ 130.0 | C | Quaternary aromatic carbon bonded to chlorine. |
| C-7 | ~ 128.0 | CH | Aromatic carbon meta to the carbonyl. |
| C-8 | ~ 118.5 | CH | Aromatic carbon ortho to the ether oxygen. |
| C-8a | ~ 161.0 | C | Quaternary aromatic carbon adjacent to the ether oxygen. |
Predicted FTIR Spectral Data
The FTIR spectrum of 6-chlorochroman-4-one is expected to show characteristic absorption bands for its functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2980 - 2850 | Medium | Aliphatic C-H Stretch (CH₂) |
| ~ 1685 | Strong | C=O Stretch (Aryl Ketone) |
| ~ 1600, ~1475 | Medium-Weak | Aromatic C=C Ring Stretch |
| ~ 1260 | Strong | Aryl Ether C-O Stretch |
| ~ 830 | Strong | C-H Out-of-plane bend (1,2,4-trisubstituted benzene) |
| ~ 800 - 600 | Medium-Strong | C-Cl Stretch |
Mass Spectrometry (Electron Ionization) Data
The following data were obtained from the NIST Mass Spectrometry Data Center.[2] The spectrum displays a characteristic isotopic pattern for a chlorine-containing compound.
| m/z | Relative Intensity (%) | Assignment |
| 184 | 32 | [M+2]⁺∙ Molecular ion with ³⁷Cl isotope |
| 182 | 100 | [M]⁺∙ Molecular ion with ³⁵Cl isotope |
| 154 | 85 | [M - CO]⁺∙ (³⁵Cl) |
| 126 | 30 | [C₇H₅OCl]⁺∙ |
| 111 | 25 | [C₆H₄Cl]⁺ |
| 98 | 18 | [C₅H₂OCl]⁺ |
Experimental Protocols
Standard protocols for obtaining the spectral data are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation : Dissolve 5-10 mg of 6-chlorochroman-4-one in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain 0.03% (v/v) tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
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Instrumentation : Acquire the spectra on a 500 MHz NMR spectrometer.
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¹H NMR Acquisition :
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Set the spectral width to cover a range from -2 to 12 ppm.
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Use a 30-degree pulse angle with an acquisition time of 3-4 seconds.
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Set the relaxation delay to 2 seconds.
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Acquire 16 scans for a high signal-to-noise ratio.
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¹³C NMR Acquisition :
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Acquire a proton-decoupled spectrum.
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Set the spectral width from -10 to 220 ppm.
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Use a 45-degree pulse angle with an acquisition time of 1-2 seconds.
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Set the relaxation delay to 2 seconds.
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Acquire 1024 or more scans due to the low natural abundance of the ¹³C isotope.
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Processing : Process the acquired Free Induction Decay (FID) signals using an appropriate software package. Apply a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Fourier Transform Infrared (FTIR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.
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Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue soaked in isopropanol or acetone, then allow it to dry completely.
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Background Spectrum : Record a background spectrum of the empty, clean ATR accessory. This spectrum is automatically subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, H₂O).
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Sample Application : Place a small amount of solid 6-chlorochroman-4-one powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
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Data Acquisition : Apply pressure using the instrument's clamp to ensure firm and even contact between the sample and the crystal. Collect the FTIR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
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Cleaning : After analysis, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.
Mass Spectrometry (MS)
This protocol outlines the standard procedure for Electron Ionization (EI) Mass Spectrometry.
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Sample Introduction : Introduce a small quantity (typically <1 mg) of the volatile sample into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is heated to ensure it is in the gas phase.
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Ionization : Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecule to eject an electron, forming a positively charged molecular ion (M⁺∙).[3]
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Fragmentation : The excess energy imparted to the molecular ion often causes it to break apart into smaller, charged fragments and neutral radicals.
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Mass Analysis : Accelerate the resulting ions through a magnetic or electric field in the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
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Detection : The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.
Visualization of Structures and Workflows
The following diagrams, generated using the DOT language, provide visual representations of the molecular structure, its fragmentation pattern, and the general analytical workflow.
Caption: Structure of 6-chlorochroman-4-one with atom numbering for NMR.
Caption: Proposed fragmentation pathway in Electron Ionization Mass Spectrometry.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
